molecular formula C12H22N2O8S2 B1677946 Piposulfan CAS No. 2608-24-4

Piposulfan

Cat. No.: B1677946
CAS No.: 2608-24-4
M. Wt: 386.4 g/mol
InChI Key: NUKCGLDCWQXYOQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Piposulfan is synthesized through the alkylation of piperazine with methanesulfonate esters. The reaction typically involves the use of methanesulfonyl chloride and piperazine under controlled conditions . The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure high yield and purity.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale reactors with precise control over temperature, pressure, and reaction time. The process involves the continuous addition of reactants and the removal of by-products to maintain optimal reaction conditions . The final product is purified through crystallization and filtration techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Piposulfan undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of this compound .

Scientific Research Applications

Piposulfan has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its effects on cellular processes and its potential as a tool for biological research.

    Medicine: Investigated for its antineoplastic properties and potential use in cancer treatment.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Piposulfan exerts its effects through alkylation, a process where it forms covalent bonds with DNA, leading to the disruption of DNA synthesis and cell division. This mechanism is similar to other DNA alkylating agents, resulting in cell death . The primary molecular targets are the nucleophilic sites on DNA, such as the N7 position of guanine .

Comparison with Similar Compounds

Similar Compounds

    Busulfan: Another alkylating agent used in cancer treatment.

    Pipobroman: A piperazine derivative with similar antineoplastic activity.

    Triethylene melamine: An alkylating agent with a different chemical structure but similar mechanism of action.

Uniqueness of Piposulfan

This compound is unique due to its specific methanesulfonate ester structure, which provides distinct reactivity and pharmacokinetic properties compared to other alkylating agents. Its ability to form stable aqueous nanocrystalline suspensions enhances its potential for intravenous administration and targeted delivery.

Properties

CAS No.

2608-24-4

Molecular Formula

C12H22N2O8S2

Molecular Weight

386.4 g/mol

IUPAC Name

[3-[4-(3-methylsulfonyloxypropanoyl)piperazin-1-yl]-3-oxopropyl] methanesulfonate

InChI

InChI=1S/C12H22N2O8S2/c1-23(17,18)21-9-3-11(15)13-5-7-14(8-6-13)12(16)4-10-22-24(2,19)20/h3-10H2,1-2H3

InChI Key

NUKCGLDCWQXYOQ-UHFFFAOYSA-N

SMILES

CS(=O)(=O)OCCC(=O)N1CCN(CC1)C(=O)CCOS(=O)(=O)C

Canonical SMILES

CS(=O)(=O)OCCC(=O)N1CCN(CC1)C(=O)CCOS(=O)(=O)C

Appearance

Solid powder

Key on ui other cas no.

2608-24-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1,4-bis(3-((methylsulfonyl)oxy)-1-oxopropyl)piperazine
nano-piposulfan
piposulfan

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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